molecular formula C21H25N3O2S B11306319 2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11306319
M. Wt: 383.5 g/mol
InChI Key: QXOUEURSJIYCKR-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde and a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group results in an amine .

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The phenoxy and thiophene groups can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the tert-butyl group enhances its hydrophobicity, which can influence its interaction with biological targets .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C21H25N3O2S/c1-15(26-17-9-7-16(8-10-17)21(2,3)4)20(25)23-19-11-12-22-24(19)14-18-6-5-13-27-18/h5-13,15H,14H2,1-4H3,(H,23,25)

InChI Key

QXOUEURSJIYCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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